molecular formula C11H12O3 B1587950 2-(4-Methylphenyl)-2-oxoethyl acetate CAS No. 65143-37-5

2-(4-Methylphenyl)-2-oxoethyl acetate

Cat. No.: B1587950
CAS No.: 65143-37-5
M. Wt: 192.21 g/mol
InChI Key: GMGKFZCRKFZPMC-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-2-oxoethyl acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a 4-methylphenyl group attached to an oxoethyl acetate moiety, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-2-oxoethyl acetate typically involves the esterification of 4-methylphenylacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods often employ automated systems to mix and heat the reactants, ensuring consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-2-oxoethyl acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 4-methylphenylacetic acid and acetic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols under mild heating.

Major Products Formed

    Hydrolysis: 4-Methylphenylacetic acid and acetic acid.

    Reduction: 2-(4-Methylphenyl)-2-hydroxyethyl acetate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-(4-Methylphenyl)-2-oxoethyl acetate finds applications in several scientific fields:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the manufacture of fragrances, flavorings, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl acetate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simpler ester with similar solvent properties but lacking the aromatic ring.

    Methyl benzoate: Contains a benzene ring but differs in the ester group attached.

    Phenyl acetate: Similar aromatic structure but with a different ester linkage.

Uniqueness

2-(4-Methylphenyl)-2-oxoethyl acetate is unique due to its specific combination of a 4-methylphenyl group and an oxoethyl acetate moiety. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8-3-5-10(6-4-8)11(13)7-14-9(2)12/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGKFZCRKFZPMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408864
Record name 2-(4-methylphenyl)-2-oxoethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65143-37-5
Record name 2-(4-methylphenyl)-2-oxoethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the procedure of Example 1, 5 grams of 4-methylphenacyl bromide reacted with 5 grams of acetic acid to obtain 4-methylphenacyl acetate, m.p. 85°-85° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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